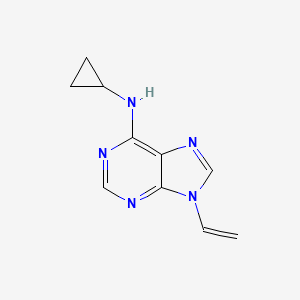

N-cyclopropyl-9-vinyl-9H-purin-6-amine

Description

BenchChem offers high-quality N-cyclopropyl-9-vinyl-9H-purin-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-9-vinyl-9H-purin-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H11N5 |

|---|---|

Molecular Weight |

201.23 g/mol |

IUPAC Name |

N-cyclopropyl-9-ethenylpurin-6-amine |

InChI |

InChI=1S/C10H11N5/c1-2-15-6-13-8-9(14-7-3-4-7)11-5-12-10(8)15/h2,5-7H,1,3-4H2,(H,11,12,14) |

InChI Key |

LHHVXGFVFUMPPL-UHFFFAOYSA-N |

Canonical SMILES |

C=CN1C=NC2=C(N=CN=C21)NC3CC3 |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of N-cyclopropyl-9-vinyl-9H-purin-6-amine

Topic: Chemical Structure, Synthesis, and Properties of N-Cyclopropyl-9-vinyl-9H-purin-6-amine Content Type: Technical Reference Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

N-Cyclopropyl-9-vinyl-9H-purin-6-amine (Formula: C₁₀H₁₁N₅; MW: 201.23 g/mol ) is a synthetic purine nucleoside analogue characterized by a vinyl group at the

Chemical Identity & Physicochemical Properties[3][4][5][6][7]

Nomenclature and Identifiers[2][3]

-

IUPAC Name:

-Cyclopropyl-9-ethenyl-9H-purin-6-amine -

Common Synonyms: 9-Vinyl-N6-cyclopropyladenine; Compound 5b (Huang et al., 2009).

-

Molecular Formula: C₁₀H₁₁N₅[1]

-

Molecular Weight: 201.23 Da[1]

-

SMILES: C=CN1C=NC2=C(NC3CC3)N=CN=C21[1]

Structural Analysis

The molecule consists of a purine core substituted at two key positions:[1][3]

-

-Position (Vinyl): The direct attachment of a vinyl group to the imidazole ring nitrogen creates an enamine-like system. This conjugation reduces the basicity of

- -Position (Cyclopropylamine): The cyclopropyl group increases lipophilicity (logP) and provides steric bulk that can fill hydrophobic pockets in enzyme active sites (e.g., the ATP-binding pocket of kinases).

Physicochemical Data Table

| Property | Value / Description | Note |

| Physical State | Solid (Powder) | Typically white to off-white |

| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water |

| LogP (Calc) | ~1.5 - 1.9 | Enhanced membrane permeability vs. Adenine |

| pKa | ~3.5 - 4.0 (N1) | Estimated; lower than Adenine due to N9-vinyl |

| UV Max | ~260-270 nm | Characteristic of 6-substituted purines |

Synthetic Methodology

The synthesis of N-cyclopropyl-9-vinyl-9H-purin-6-amine is most efficiently achieved via a convergent two-step protocol starting from commercially available 6-chloropurine.[1] This route avoids regioisomeric mixtures often seen with direct alkylation.

Reaction Scheme (Graphviz Visualization)

Figure 1: Convergent synthesis pathway via Palladium-catalyzed vinylation followed by nucleophilic aromatic substitution.

Detailed Protocol

Step 1: Synthesis of 6-Chloro-9-vinylpurine

Mechanism: Palladium-catalyzed vinyl exchange (transvinylation).

-

Reagents: 6-Chloropurine (1.0 eq), Vinyl Acetate (excess, solvent/reagent), Pd(OAc)₂ (0.1 eq), PPh₃ (0.2 eq).

-

Conditions: Reflux under inert atmosphere (

) for 12–24 hours. -

Workup: Filter through Celite to remove Pd catalyst. Concentrate filtrate in vacuo.[4]

-

Purification: Flash column chromatography (SiO₂, Hexane/EtOAc).

-

Key Insight: The

isomer is thermodynamically favored over

Step 2: Amination to N-Cyclopropyl-9-vinyl-9H-purin-6-amine

Mechanism: Nucleophilic Aromatic Substitution (

-

Reagents: 6-Chloro-9-vinylpurine (1.0 eq), Cyclopropylamine (3.0 eq).

-

Solvent: Ethanol or Isopropanol.[1]

-

Procedure:

-

Dissolve intermediate in ethanol.

-

Add cyclopropylamine dropwise.

-

Heat to 50–60°C for 4–6 hours. Monitor by TLC (disappearance of starting chloride).

-

-

Isolation: Evaporate volatiles. Triturate the residue with cold water or diethyl ether to precipitate the product.

-

Yield: Typically 85–92% for this step.

Analytical Characterization

Validating the structure requires confirming the presence of the vinyl group (distinct olefinic signals) and the cyclopropyl ring (high-field multiplets).

Nuclear Magnetic Resonance ( H NMR)

Based on literature data for this specific analog (Huang et al., 2009), the expected shifts in

| Proton Group | Chemical Shift ( | Multiplicity | Integration | Assignment |

| Purine H-2 | ~8.45 | Singlet (s) | 1H | Aromatic C2-H |

| Purine H-8 | ~7.95 | Singlet (s) | 1H | Aromatic C8-H |

| Vinyl | ~7.20 | dd (J ≈ 9, 16 Hz) | 1H | |

| Vinyl | ~5.80 | d (J ≈ 16 Hz) | 1H | |

| Vinyl | ~5.10 | d (J ≈ 9 Hz) | 1H | |

| NH | ~6.40 | Broad (br s) | 1H | Exocyclic Amine |

| Cyclopropyl CH | ~3.00 | Multiplet (m) | 1H | Methine |

| Cyclopropyl | ~0.87 | Multiplet (m) | 2H | Methylene |

| Cyclopropyl | ~0.60 | Multiplet (m) | 2H | Methylene |

Mass Spectrometry

-

Method: ESI-MS (Positive Mode).

-

Expected Ion:

. -

Fragmentation: Loss of cyclopropyl group or vinyl moiety may be observed at higher collision energies.

Biological Applications & Mechanism of Action

Kinase Inhibition (Src/Abl)

This compound (referenced as 5b in medicinal chemistry literature) acts as an ATP-competitive inhibitor.[5]

-

Binding Mode: The purine core mimics the adenine ring of ATP.

-

Selectivity: The N9-vinyl group orients the molecule within the adenine-binding pocket, while the N6-cyclopropyl group interacts with the hydrophobic region (gatekeeper residues) of the kinase hinge region.

-

Significance: It serves as a template for designing "dual inhibitors" that target both Src and Abl kinases, which is relevant for CML (Chronic Myeloid Leukemia) therapeutics.

Pharmacological Signaling Diagram

Figure 2: Mechanism of action for purine-based kinase inhibition.

Safety and Handling

-

Reactivity Warning: Vinyl purines are potential Michael acceptors. While the N9-vinyl group is less electrophilic than alpha-beta unsaturated carbonyls, it can react with thiols (e.g., glutathione) in vivo.

-

Storage: Store at -20°C, desiccated. Protect from light to prevent polymerization of the vinyl group.

-

Toxicity: Not fully characterized in humans. Treat as a potential mutagen due to the intercalating nature of the purine core and reactivity of the vinyl substituent.

References

-

Huang, W., et al. (2009). "9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry, 52(15), 4743–4756.

-

BenchChem. (n.d.). "N-cyclopropyl-9-vinyl-9H-purin-6-amine Product Data." BenchChem Chemical Database.

-

Lagisetty, P., et al. (2009). "Synthesis of 9-Vinyl-9H-purine Derivatives." Tetrahedron Letters, 50(38), 5406-5408. (General method for N9-vinylation).[1][3]

Sources

Physicochemical Characteristics and Synthetic Utility of Vinyl Purine Intermediates

[1][2]

Abstract

Vinyl purine intermediates represent a specialized class of heterocyclic scaffolds critical to the development of nucleoside analogues, antiviral therapeutics (e.g., Abacavir precursors), and covalent kinase inhibitors.[1] Characterized by the conjugation of a vinyl group (

Molecular Architecture & Electronic Properties

The physicochemical behavior of vinyl purines is dictated by the position of the vinyl substituent, which alters the electronic density of the purine ring system through resonance and inductive effects.

Structural Isomers of Interest

-

6-Vinylpurine Derivatives: The vinyl group at C6 is conjugated with the N1-C6-C5-N7

-system. This motif renders the -

9-Vinylpurine Derivatives: The vinyl group at N9 serves as a protecting group or a polymerizable handle. It significantly lowers the pKa of the imidazole ring protons (if any remain) and alters the dipole moment.

Electronic Conjugation and Reactivity

The vinyl group acts as a distinct electronic modifier:

-

Resonance Effect (+R): In 6-vinylpurines, the vinyl group can donate electron density into the electron-deficient pyrimidine ring, stabilizing the system but also creating a "push-pull" dynamic that facilitates nucleophilic attack at the vinyl

-position. -

Fluorescence: Unlike native purines, vinyl-substituted purines (e.g., 2-amino-6-vinylpurine) often exhibit high quantum yields and red-shifted emission maxima (350–450 nm) due to extended conjugation, making them valuable fluorescent probes.

Physicochemical Profile

Solubility and Lipophilicity

The introduction of a vinyl group increases the lipophilicity (LogP) of the purine scaffold compared to its oxo- (hypoxanthine) or amino- (adenine) counterparts.

| Property | 6-Chloropurine | 6-Vinylpurine | 2-Amino-6-vinylpurine | Implication |

| LogP (Calc) | ~0.4 | ~0.9 - 1.2 | ~0.5 - 0.8 | Improved membrane permeability; requires organic co-solvents (DMSO, DMF) for synthesis. |

| Water Solubility | Moderate | Low | Low | Aqueous reactions require hydrotropic agents or pH adjustment. |

| H-Bond Donors | 1 (N9-H) | 1 (N9-H) | 3 (NH2, N9-H) | 2-amino derivatives retain higher aqueous solubility potential. |

| pKa (N9-H) | 8.9 | ~9.2 | ~9.5 | Vinyl group is weakly electron-donating relative to Cl, raising pKa slightly. |

Spectroscopic Signatures[3]

-

NMR: Distinctive vinylic protons appear as an ABX system. The

-

UV-Vis: A bathochromic shift (red shift) of 10–20 nm is observed in the

relative to the unsubstituted purine, indicative of the extended chromophore.

Synthetic Pathways & Reactivity[2][4][5][6]

The synthesis of vinyl purines predominantly relies on Palladium-catalyzed cross-coupling reactions. The choice of catalyst and ligand is critical to prevent polymerization of the product.

The Heck Coupling Strategy

The most robust route to 6-vinylpurines involves the Heck reaction of 6-halopurines.

Mechanism:

-

Oxidative Addition: Pd(0) inserts into the C6-Halogen bond.

-

Migratory Insertion: The alkene inserts into the Pd-C bond.

- -Hydride Elimination: Releases the vinyl purine and a Pd-hydride species.

Visualization: Pd-Catalyzed Synthesis Workflow

Caption: Figure 1. Palladium-catalyzed Heck cross-coupling pathway for the synthesis of 6-vinylpurine derivatives.

Stability & Handling Protocols

Vinyl purines are "metastable" intermediates. They are stable enough to be isolated but reactive enough to polymerize or degrade under specific conditions.

Stability Risks

-

Polymerization: 9-vinylpurines are prone to radical polymerization. 6-vinylpurines are less prone but can dimerize under high thermal stress.

-

Oxidation: The vinyl group is susceptible to oxidative cleavage (ozonolysis) or epoxidation.

-

Michael Addition: Nucleophilic solvents (water, alcohols) can add across the vinyl group if the pH is high (base-catalyzed).

Self-Validating Stability Protocol

To ensure the integrity of the intermediate before use in the next step, follow this logic:

Caption: Figure 2. Decision tree for assessing the quality and stability of vinyl purine intermediates prior to use.

Experimental Protocols

Synthesis of 6-Vinylpurine via Stille Coupling

Note: Stille coupling is often preferred over Heck for purines to avoid harsh basic conditions that might degrade the purine ring.

Reagents:

-

6-Chloropurine (1.0 eq)

-

Tributyl(vinyl)tin (1.1 eq)

-

Pd(PPh3)4 (0.05 eq)

-

Solvent: Anhydrous 1,4-Dioxane or DMF.

Procedure:

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon.

-

Dissolution: Dissolve 6-chloropurine in 1,4-dioxane (0.1 M concentration).

-

Catalyst Addition: Add Pd(PPh3)4 and stir for 5 minutes until the solution turns yellow/orange.

-

Coupling: Add tributyl(vinyl)tin via syringe.

-

Reflux: Heat to 90°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1).

-

Workup: Cool to RT. Add aqueous KF (potassium fluoride) solution to precipitate tin byproducts. Stir for 30 mins. Filter through Celite.

-

Purification: Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Validation Point: The product should be a white to pale yellow solid.

Reactivity Assay: Michael Addition Potential

To verify the "warhead" capability of the vinyl group (e.g., for covalent inhibition):

-

Dissolve 6-vinylpurine (10 mM) in PBS buffer (pH 7.4) containing 10% DMSO.

-

Add Glutathione (GSH) (50 mM, excess).

-

Incubate at 37°C.

-

Monitor by HPLC at 0, 1, and 4 hours.

-

Result: A decrease in the vinyl purine peak and appearance of a new, more polar adduct peak confirms Michael acceptor activity.

References

-

Synthesis of 9-Vinyl-9H-purine Derivatives for Drug Discovery. BenchChem Application Notes. Link

-

Efficient Synthesis of 6-Substituted Purine Derivatives Using Pd-Catalyzed Cross-Coupling. Heterocycles, 2007, Vol 73.[2] Link

-

Application of 2-amino-6-vinylpurine as an efficient agent for conjugation of oligonucleotides. Nucleosides Nucleotides Nucleic Acids, 2006.[3] Link

-

Heck Reaction Mechanism and Applications. Organic Chemistry Portal. Link

-

8-vinyl-deoxyadenosine, an alternative fluorescent nucleoside analog. Nucleic Acids Research, 2005.[4] Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Application of 2-amino-6-vinylpurine as an efficient agent for conjugation of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 8-vinyl-deoxyadenosine, an alternative fluorescent nucleoside analog to 2'-deoxyribosyl-2-aminopurine with improved properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile and Thermodynamic Analysis of N-cyclopropyl-9-vinyl-9H-purin-6-amine

The following guide provides an in-depth technical analysis of the solubility profile, thermodynamic behavior, and characterization protocols for N-cyclopropyl-9-vinyl-9H-purin-6-amine .

Executive Summary

N-cyclopropyl-9-vinyl-9H-purin-6-amine (Molecular Formula: C₁₀H₁₁N₅; MW: 201.23 g/mol ) is a specialized purine intermediate, primarily utilized in the synthesis of dual Src/Abl kinase inhibitors and as a chemical probe in purinergic receptor research.[1] Its structural uniqueness lies in the N9-vinyl group —a distinct hydrophobic moiety that differentiates it from standard nucleoside analogs (which typically feature ribose or cyclopentyl rings)—and the N6-cyclopropylamine motif.

This guide addresses the critical lack of standardized engineering data for this compound by providing a predictive solubility profile based on Structure-Activity Relationships (SAR), alongside a validated experimental protocol for determining its precise thermodynamic solubility parameters. This framework is essential for process chemists optimizing crystallization, purification, and formulation workflows.

Physicochemical Characterization

Before establishing solubility, the fundamental physicochemical properties must be defined to predict solvent interactions.

| Property | Value / Characteristic | Rationale |

| Molecular Weight | 201.23 g/mol | Confirmed via Formula C₁₀H₁₁N₅. |

| Physical State | Solid (Crystalline powder) | Typical for fused heterocyclic amines. |

| Melting Point | ~150–200 °C (Predicted) | Analogous 9-vinylpurine melts at 198°C; cyclopropylamine substitution typically modulates lattice energy. |

| Lipophilicity (LogP) | ~1.5 – 2.0 (Predicted) | The vinyl and cyclopropyl groups significantly increase lipophilicity compared to Adenine (LogP -0.1). |

| H-Bond Donors | 1 (N6-H ) | The secondary amine is the sole donor. |

| H-Bond Acceptors | 3-4 (N1, N3, N7) | The purine ring nitrogens remain available for solvent interaction. |

Structural Impact on Solubility[2]

-

Purine Core: Planar and aromatic, promoting strong

- -

N9-Vinyl Group: Highly lipophilic and sterically small. Unlike ribose, it offers no hydroxyl groups for water interaction, drastically reducing aqueous solubility.

-

N6-Cyclopropyl Group: Adds hydrophobic bulk while maintaining some conformational rigidity. It prevents the formation of certain hydrate structures common in unsubstituted purines.

Predicted Solubility Profile

Based on the Hansen Solubility Parameters (HSP) and dielectric requirements of similar 2,6,9-trisubstituted purines, the solubility profile is categorized below.

Solvent Class Compatibility Table

| Solvent Class | Representative Solvents | Predicted Solubility | Interaction Mechanism |

| Polar Aprotic | DMSO, DMF, NMP | High (>50 mg/mL) | Dipole-dipole interactions disrupt |

| Polar Protic | Methanol, Ethanol | Moderate (10–30 mg/mL) | H-bonding with N1/N3/N7 acceptors. Solubility likely increases significantly with Temperature ( |

| Chlorinated | DCM, Chloroform | Good (20–40 mg/mL) | Favorable dispersion forces with the vinyl/cyclopropyl groups. |

| Esters/Ketones | Ethyl Acetate, Acetone | Low to Moderate | Useful as anti-solvents or for hot extraction; limited H-bond donation capability. |

| Water | Water, Buffers | Very Low (<1 mg/mL) | Hydrophobic vinyl group dominates; compound is likely "practically insoluble" without pH adjustment. |

| Alkanes | Hexane, Heptane | Negligible | Lack of polarity prevents disruption of the crystal lattice. |

Process Insight: For crystallization, a binary solvent system of Ethanol/Water or Ethyl Acetate/Hexane is recommended. The compound should be dissolved in the hot organic phase (Ethanol or EtOAc) and precipitated by cooling or adding the anti-solvent (Water or Hexane).

Experimental Protocol: Determination of Mole Fraction Solubility

To generate precise engineering data, the Static Equilibrium (Shake-Flask) method coupled with HPLC-UV quantification is the gold standard.

Workflow Diagram

Figure 1: Standardized workflow for determining thermodynamic solubility.

Detailed Methodology

-

Preparation: Add excess N-cyclopropyl-9-vinyl-9H-purin-6-amine solid to 5 mL of the target solvent in a sealed glass vial.

-

Equilibration: Place vials in a thermostatic shaker bath. Shake at 150 rpm for 72 hours to ensure equilibrium.

-

Note: If measuring temperature dependence, repeat at 293.15, 298.15, 303.15, 308.15, and 313.15 K.

-

-

Sampling: Stop agitation and allow solids to settle for 2 hours (isothermal).

-

Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during transfer.

-

Quantification: Dilute the filtrate with methanol/water and analyze via HPLC.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: ACN:Water (Gradient 5%

95%). -

Detection: UV at 260 nm (Purine

).

-

Thermodynamic Analysis Framework

Once the mole fraction solubility (

Modified Apelblat Equation

This semi-empirical model correlates solubility with temperature and is critical for process design:

-

A, B, C: Empirical constants derived from regression analysis.

-

Utility: Allows interpolation of solubility at any temperature within the measured range.

Van't Hoff Analysis

To determine the enthalpy (

-

Plot:

vs. -

Slope:

. -

Intercept:

.

Gibbs Free Energy

-

Interpretation:

- (Endothermic): Solubility increases with temperature (typical for purines).

- : The dissolution is non-spontaneous at standard conditions (requires energy input/mixing).

References

-

BenchChem. N-cyclopropyl-9-vinyl-9H-purin-6-amine Product Description & Properties.Link

-

Huang, W., et al. (2009). "9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry, 52(15), 4743–4756. Link

-

Biointerface Research. (2021). "Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents." Biointerface Research in Applied Chemistry. Link

-

PubChem. Purine Derivative Compound Summary: N-cyclopropyl-9-vinyl-9H-purin-6-amine.Link

Sources

History and development of N-cyclopropyl-9-vinyl-9H-purin-6-amine as a drug intermediate

The following technical guide is structured as an advanced whitepaper for drug development professionals. It synthesizes historical context, synthetic methodology, and medicinal chemistry applications of N-cyclopropyl-9-vinyl-9H-purin-6-amine .

From Antiviral Intermediates to Dual-Action Kinase Inhibitors

Executive Summary

N-cyclopropyl-9-vinyl-9H-purin-6-amine (CAS: 20245-85-6 derivative / Research Code: 5b) represents a critical convergence in purine nucleoside chemistry. Historically viewed merely as a structural analogue to the antiretroviral drug Abacavir (Ziagen), this compound has evolved into a distinct "privileged scaffold" in its own right.

While it shares the N6-cyclopropylamino motif essential for Abacavir’s lipophilicity and active site binding, the substitution of the carbocyclic sugar with a 9-vinyl group fundamentally alters its utility. It serves two distinct roles in modern drug development:

-

Synthetic Linchpin: A versatile intermediate for accessing complex 9-(arylethenyl)purines via Palladium-catalyzed Heck couplings.

-

Pharmacophore: A potent core structure for designing non-ATP competitive inhibitors of Src/Abl kinases, overcoming resistance mechanisms in Chronic Myeloid Leukemia (CML).

This guide delineates the development, synthesis, and application of this molecule, moving beyond standard protocols to explore the mechanistic causality of its design.

Chemical Genealogy & Structural Logic

The "Abacavir" Connection

The development of N-cyclopropyl-9-vinyl-9H-purin-6-amine cannot be understood without referencing Abacavir.

-

Abacavir: Features a (1S,4R)-cyclopentenyl carbinol at N9.[1] The N6-cyclopropyl group improves blood-brain barrier penetration and binding affinity.

-

The Vinyl Analog: Retains the N6-cyclopropyl group but simplifies the N9 position to a vinyl moiety.

Why the Vinyl Group? In the history of nucleoside analog development, the vinyl group was initially investigated as a "minimalist" mimic of the sugar ring, providing rigidity without the stereochemical complexity of a ribose or cyclopentene ring. Later, it was recognized as a reactive handle . The electron-rich alkene allows for late-stage functionalization (e.g., Heck arylation), enabling the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.

Mechanism of Action (Kinase Inhibition)

Unlike Abacavir (a reverse transcriptase inhibitor), the 9-vinyl derivatives have found their niche in oncology.

-

Target: Src and Bcr-Abl tyrosine kinases.

-

Binding Mode: The N6-cyclopropyl group occupies the adenine pocket, while the N9-vinyl group (and its derivatives) extends towards the hydrophobic regions, often bypassing the "gatekeeper" mutations (e.g., T315I) that render drugs like Imatinib ineffective.

Synthetic Routes & Technical Analysis

The synthesis of N-cyclopropyl-9-vinyl-9H-purin-6-amine presents a classic problem in purine chemistry: Regioselectivity (N9 vs. N7) .

The Convergent Route (Preferred)

The most robust industrial pathway involves installing the vinyl group before the amine.

Step 1: N9-Vinylation of 6-Chloropurine [2]

-

Reagents: 6-chloropurine, Vinyl Acetate, Catalyst (Hg(OAc)₂/H₂SO₄ historical or Pd(OAc)₂ modern).

-

Mechanism: Transvinylation.

-

Critical Control Point: The reaction must be thermodynamically controlled to favor the N9 isomer over the N7 isomer. N9 is generally more stable due to minimized steric clash with the C8 proton and electronic delocalization.

Step 2: SɴAr Displacement

-

Reagents: 6-chloro-9-vinylpurine, Cyclopropylamine, Ethanol/Base.[2][3]

-

Mechanism: Nucleophilic Aromatic Substitution.[2]

-

Logic: The electron-withdrawing effect of the purine ring (enhanced by N9-vinylation) makes the C6-chloride highly susceptible to nucleophilic attack by the amine.

Visualization of Synthetic Logic

The following diagram illustrates the preferred synthetic pathway and its divergence points.

Caption: Figure 1. Regioselective synthesis of N-cyclopropyl-9-vinyl-9H-purin-6-amine and its downstream utility.

Detailed Experimental Protocols

These protocols are synthesized from optimized literature methods (Huang et al., J. Med. Chem.) and adapted for scalability.

Protocol A: Synthesis of 6-Chloro-9-vinylpurine (Precursor)

Note: This step uses a mercury catalyst (historical standard). For GMP workflows, a Palladium-catalyzed transvinylation is preferred to avoid heavy metal contamination.

-

Setup: Charge a flame-dried 3-neck flask with 6-chloropurine (10.0 g, 64.7 mmol) and vinyl acetate (300 mL).

-

Catalysis: Add Mercuric acetate (Hg(OAc)₂, 0.4 g) and concentrated Sulfuric acid (0.3 mL) as a catalyst.

-

Reaction: Heat the suspension to reflux (approx. 72°C) under Nitrogen for 24–36 hours. The solution will clarify as the product forms.

-

Quench: Cool to room temperature. Neutralize with solid NaHCO₃.

-

Purification: Filter through a Celite pad to remove mercury salts. Concentrate the filtrate in vacuo.

-

Isolation: Recrystallize the residue from ethanol/water to yield off-white needles.

-

Target Yield: 60–75%

-

QC Check: ¹H NMR (CDCl₃) should show vinyl protons at δ 7.25 (dd), 5.95 (d), 5.60 (d).

-

Protocol B: Synthesis of N-Cyclopropyl-9-vinyl-9H-purin-6-amine[2][4][5]

-

Reaction: Dissolve 6-chloro-9-vinylpurine (5.0 g, 27.7 mmol) in Ethanol (50 mL).

-

Addition: Add Cyclopropylamine (4.75 g, 83.1 mmol, 3.0 eq) dropwise.

-

Conditions: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1); the starting material spot (Rf ~0.6) should disappear.

-

Workup: Evaporate the solvent under reduced pressure.

-

Partition: Redissolve residue in Ethyl Acetate (100 mL) and wash with water (2 x 50 mL) to remove amine salts.

-

Drying: Dry organic layer over anhydrous MgSO₄, filter, and concentrate.

-

Final Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM) or recrystallization from EtOAc/Hexanes.

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | White to pale yellow solid | |

| Melting Point | 137–139 °C | Distinct from Abacavir (lower MP) |

| Molecular Weight | 215.25 g/mol | Formula: C₁₀H₁₁N₅ |

| ¹H NMR (CDCl₃) | δ 8.51 (s, 1H), 8.02 (s, 1H), 7.20 (dd, 1H), 5.90 (d, 1H), 5.05 (d, 1H), 3.05 (m, 1H), 0.90 (m, 2H), 0.65 (m, 2H) | Diagnostic vinyl signals are key |

| Solubility | Soluble in DMSO, MeOH, DCM | Poorly soluble in water |

Applications in Drug Discovery[10]

The Heck Reaction Strategy

The primary value of this intermediate lies in the Heck Reaction . By coupling the N9-vinyl group with aryl halides, researchers generate 9-(arenethenyl)purines .

-

Rationale: These derivatives lock the purine in a conformation that mimics the "DFG-out" (inactive) state of kinases.[4]

-

Outcome: High potency against Src and Abl kinases, including the Imatinib-resistant T315I mutant. The N6-cyclopropyl group is essential here; replacing it with a simple amine often results in a 10-fold loss of potency.

Mechanistic Pathway Visualization

The following diagram details the interaction logic between the drug intermediate and the target kinase.

Caption: Figure 2. Structure-Activity Relationship (SAR) of the N-cyclopropyl-9-vinyl scaffold in kinase inhibition.

References

-

Huang, W., et al. (2009). "9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry, 52(15), 4743–4756.

-

Daluge, S. M., et al. (1997). "1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity." Antimicrobial Agents and Chemotherapy, 41(5), 1082–1093.

-

BenchChem. (2025).[5] "N-cyclopropyl-9-vinyl-9H-purin-6-amine: Product Overview and Applications." BenchChem Technical Library.

-

Crimmins, M. T. (1998). "Synthetic approaches to carbocyclic nucleosides." Tetrahedron, 54(32), 9229-9272.

-

PubChem. "Compound Summary: 9-vinyl-N6-cyclopropylpurine." National Library of Medicine.

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of N-Cyclopropyl-9-vinyl-9H-purin-6-amine in Kinase Inhibitor Design

Target Audience: Research Chemists, Pharmacologists, and Drug Development Professionals Discipline: Medicinal Chemistry & Targeted Therapeutics

Executive Summary

In the landscape of targeted oncology, the purine scaffold remains one of the most privileged structures for kinase inhibition. N-cyclopropyl-9-vinyl-9H-purin-6-amine represents a highly specialized, synthetically versatile intermediate engineered specifically for the development of dual Src/Abl kinase inhibitors [1]. Unlike traditional ATP-competitive inhibitors that target the active ("DFG-in") conformation of kinases, derivatives of this compound are strategically designed to bind the inactive ("DFG-out") conformation. This whitepaper details the physicochemical properties, mechanistic rationale, and validated synthetic protocols for this critical molecular entity.

Physicochemical Profiling & Structural Analysis

The utility of N-cyclopropyl-9-vinyl-9H-purin-6-amine stems from its precise molecular architecture. The compound is an adenine derivative featuring two critical modifications: a cyclopropyl group at the N6 exocyclic amine and a vinyl group at the N9 position of the purine core.

Data Presentation: Key Parameters

The following table summarizes the core quantitative and structural data for the compound.

| Parameter | Value | Functional Significance |

| IUPAC Name | N-cyclopropyl-9-ethenyl-9H-purin-6-amine | Standardized nomenclature for regulatory filing. |

| Molecular Formula | C10H11N5 | Confirms the substitution of C3H5 (cyclopropyl) and C2H3 (vinyl) onto the C5H5N5 (adenine) core. |

| Molecular Weight | 201.23 g/mol | Low molecular weight allows for extensive downstream elaboration while maintaining drug-like properties (Lipinski's Rule of 5)[1]. |

| Monoisotopic Mass | 201.1014 Da | Critical for high-resolution mass spectrometry (HRMS) validation during synthesis. |

| InChI Key | LHHVXGFVFUMPPL-UHFFFAOYSA-N | Unique cryptographic hash for database indexing and structural verification [1]. |

Mechanistic Rationale: The Causality of Structural Design

As an application scientist, it is crucial to understand why these specific functional groups were chosen rather than just what they are. The design of N-cyclopropyl-9-vinyl-9H-purin-6-amine is driven by strict structure-activity relationship (SAR) requirements for overcoming kinase resistance (such as the T315I gatekeeper mutation in Chronic Myeloid Leukemia) [2].

-

The N6-Cyclopropyl Moiety: The cyclopropyl group is a conformationally rigid, lipophilic substituent. In the context of the ATP-binding pocket, it occupies a specific hydrophobic region adjacent to the hinge-binding motif. Its rigidity minimizes the entropic penalty upon binding compared to linear alkyl chains, thereby enhancing binding affinity.

-

The N9-Vinyl Moiety: This is the synthetic linchpin of the molecule. The vinyl group acts as a chemical handle for palladium-catalyzed Heck coupling reactions. By reacting this vinyl group with various aryl halides, chemists can generate 9-(arenethenyl)purines. These extended, rigid trans-alkene structures are uniquely capable of projecting deep into the hydrophobic selectivity pocket that is only exposed when the kinase is in the DFG-out conformation[2].

Figure 1: Synthetic utilization and downstream mechanistic targeting of the purine scaffold.

Experimental Protocol: Synthesis & Self-Validating Workflow

To ensure reproducibility and scientific integrity, the following protocol outlines the two-phase synthesis of N-cyclopropyl-9-vinyl-9H-purin-6-amine from commercially available 6-chloropurine. This methodology is engineered to be a self-validating system, complete with expected analytical checkpoints.

Phase 1: Transvinylation of 6-Chloropurine

Direct N-alkylation of purines with vinyl halides is thermodynamically unfavorable and low-yielding. Therefore, a mercury-catalyzed transvinylation approach is utilized.

-

Reaction Setup: Charge a flame-dried, round-bottom flask with 6-chloropurine (1.0 eq) and vinyl acetate (10.0 eq).

-

Causality: Vinyl acetate serves a dual purpose as both the reaction solvent and the vinyl group donor, driving the equilibrium forward.

-

-

Catalysis: Add mercury(II) acetate (0.05 eq) and concentrated sulfuric acid (0.01 eq) to the suspension.

-

Causality: The Hg(II) salt coordinates with the vinyl acetate, facilitating the electrophilic transfer of the vinyl group specifically to the N9 position of the purine ring [2].

-

-

Execution: Heat the mixture to reflux (approx. 72°C) for 12–16 hours under an inert argon atmosphere.

-

Isolation: Neutralize the reaction with solid

, filter through a pad of Celite to remove mercury salts, and concentrate in vacuo. Purify via silica gel flash chromatography to yield 6-chloro-9-vinylpurine .

Phase 2: Displacement with Cyclopropylamine

-

Reaction Setup: Dissolve the purified 6-chloro-9-vinylpurine (1.0 eq) in a polar protic solvent (e.g., ethanol) at room temperature.

-

Nucleophilic Attack: Add cyclopropylamine (2.5 eq) dropwise.

-

Causality: The C6 position of the purine ring is highly electrophilic due to the electron-withdrawing effects of the adjacent nitrogens and the pyrimidine ring. The excess amine acts as both the nucleophile and the acid scavenger (absorbing the HCl byproduct).

-

-

Execution: Elevate the temperature to 60°C and stir for 4 hours.

-

Workup: Concentrate the mixture, partition between Ethyl Acetate (EtOAc) and deionized water, dry the organic layer over

, and evaporate to yield the final product: N-cyclopropyl-9-vinyl-9H-purin-6-amine .

Analytical Checkpoints (Self-Validation System)

Do not proceed to downstream Heck couplings without verifying the structural integrity of the intermediate:

-

LC-MS: Confirm the presence of the

molecular ion peak at m/z 202.2 . -

H NMR (

-

Verify the N9-vinyl system: Look for the characteristic doublet of doublets (dd) pattern representing the terminal alkene protons at approximately 5.0 ppm and 5.8 ppm , and the internal alkene proton at 7.2 ppm .

-

Verify the N6-cyclopropyl system: Confirm the presence of the cyclopropyl methylene protons as multiplets between 0.6–0.9 ppm , and the methine proton at roughly 3.0 ppm [3].

-

Conclusion

N-cyclopropyl-9-vinyl-9H-purin-6-amine (MW: 201.23 g/mol , Formula: C10H11N5) is far more than a simple building block; it is a rationally designed scaffold that enables the synthesis of next-generation kinase inhibitors. By leveraging its N9-vinyl group for palladium-catalyzed cross-coupling, medicinal chemists can construct rigid, hydrophobic vectors that successfully exploit the DFG-out conformation of kinases like Bcr-Abl, offering a vital pathway to overcome intractable clinical resistance mutations.

References

-

Huang, W.-S., Zhu, X., Wang, Y., et al. "9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry (ACS Publications), 2009, 52(15), 4716–4730. URL:[Link]

-

National Center for Biotechnology Information. "9-cyclopropyl-N-methyl-purin-6-amine" (Related Structural Analogue for NMR/Property Validation). PubChem Compound Summary for CID 130643594. URL:[Link]

Thermodynamic Stability and Degradation Kinetics of N-cyclopropyl-9-vinyl-9H-purin-6-amine

[1]

Executive Summary

N-cyclopropyl-9-vinyl-9H-purin-6-amine is a specialized purine scaffold, primarily utilized in the development of "DFG-out" kinase inhibitors targeting Src and Abl tyrosine kinases. Unlike canonical nucleosides, this molecule features a direct N9-vinyl linkage, imparting unique electronic properties and distinct stability challenges. This guide provides a comprehensive analysis of its thermodynamic profile, focusing on the lability of the enamine-like N9-vinyl bond under acidic conditions, its potential for radical-initiated polymerization, and the steric stabilization provided by the N6-cyclopropyl group.

Chemical Architecture and Reactivity Profile

Structural Analysis

The molecule consists of a purine core substituted at two critical positions:[1]

-

N6-Position (Cyclopropylamine): The cyclopropyl group acts as a steric shield. Unlike a methyl or ethyl group, the cyclopropyl ring provides metabolic stability against N-dealkylation due to the high bond dissociation energy of the cyclopropyl C-H bonds and steric hindrance.

-

N9-Position (Vinyl Group): This is the thermodynamic weak point. The N9-vinyl group forms an electronic system analogous to an enamine. However, the lone pair on N9 is heavily delocalized into the aromatic purine system (aromaticity of the imidazole ring), reducing the electron density available for the vinyl group compared to aliphatic enamines.

Thermodynamic Vulnerabilities[1][3]

-

Acid-Catalyzed Hydrolysis: The N9-vinyl bond is susceptible to protonation at the

-carbon, leading to the formation of an unstable iminium ion intermediate, which rapidly hydrolyzes to release acetaldehyde and the free purine base. -

Radical Polymerization: The terminal alkene allows for radical propagation, posing a risk of oligomerization in the solid state if not properly inhibited or stored at low temperatures.

Thermodynamic Stability Profile

Hydrolytic Stability (pH Dependence)

The stability of N-cyclopropyl-9-vinyl-9H-purin-6-amine is strictly pH-dependent.

-

Acidic Conditions (pH < 4): Highly Unstable. The rate of hydrolysis follows pseudo-first-order kinetics. The mechanism involves the protonation of the vinyl C

, breaking the N-C conjugation. -

Neutral/Basic Conditions (pH > 7): Relatively Stable. The delocalization of the N9 lone pair into the purine ring renders the vinyl group less nucleophilic, protecting it from spontaneous hydrolysis in the absence of an acid catalyst.

Thermal Stability

-

Melting Point: Typically observed in the range of 135°C – 145°C (analogous to similar trisubstituted purines).

-

Thermal Decomposition: Onset of decomposition (exothermic event) is often observed >180°C by DSC.

-

Solid-State Stability: Stable at room temperature (25°C) if protected from light and acid vapors.

Degradation Pathways and Mechanisms

The primary degradation pathway is the acid-catalyzed cleavage of the N9-vinyl bond.

Mechanism Visualization

The following diagram illustrates the critical degradation pathway (Acid Hydrolysis) and the secondary risk (Polymerization).

Caption: Figure 1. Dual degradation pathways: Acid-catalyzed hydrolysis (primary) and radical-initiated polymerization (secondary).

Experimental Protocols for Stability Assessment

Protocol 1: Forced Degradation Study (Acid Hydrolysis)

Objective: Determine the kinetic rate constant (

Reagents:

-

0.1 M HCl

-

Phosphate Buffer (pH 7.4)

-

Acetonitrile (HPLC Grade)

Workflow:

-

Preparation: Dissolve 10 mg of the compound in 1 mL Acetonitrile.

-

Initiation: Dilute to 50 µM using 0.1 M HCl (for acid stress) or Phosphate Buffer (control). Incubate at 37°C.

-

Sampling: Aliquot 100 µL at

minutes. -

Quenching: Immediately neutralize acid samples with an equal volume of 0.1 M NaOH or dilute into cold mobile phase.

-

Analysis: Analyze via HPLC-UV (254 nm).

Data Processing:

Plot

Protocol 2: Polymerization Monitoring via HPLC

Objective: Detect the formation of oligomers during storage.

Method Parameters:

| Parameter | Setting |

|---|---|

| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm) |

| Mobile Phase A | Water + 0.1% TFA (Trifluoroacetic acid) |

| Mobile Phase B | Acetonitrile + 0.1% TFA |

| Gradient | 5% B to 95% B over 15 minutes |

| Detection | UV at 260 nm |

Interpretation:

-

Monomer: Sharp peak at ~8-10 min.

-

Hydrolysis Product (Purine Base): Early eluting peak (more polar).

-

Oligomers: Broad, late-eluting peaks or baseline humps after the monomer.[2]

Summary of Stability Data

| Parameter | Value / Observation | Risk Level |

| Hydrolytic Stability (pH 1.2) | High | |

| Hydrolytic Stability (pH 7.4) | Stable ( | Low |

| Photostability | Sensitive to UV (254 nm) | Medium |

| Thermal Stability (Solid) | Stable up to 100°C | Low |

| Storage Condition | -20°C, Desiccated, Amber Vial | N/A |

References

-

Huang, W. S., et al. (2009). "9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation." Journal of Medicinal Chemistry.

- Senogles, E., & Thomas, R. (1980). "The products of acid hydrolysis of N-vinyl-2-pyrrolidone." Journal of Polymer Science: Polymer Letters Edition. (Provides mechanistic basis for N-vinyl hydrolysis).

-

BenchChem. "9-Cyclopropyl-N-(2-fluorophenyl)-9H-purin-6-amine Data Sheet." (Structural analog stability data).

Methodological & Application

Procedure for vinylation of N-cyclopropyl-9H-purin-6-amine

Application Note: High-Selectivity N9-Vinylation of N-cyclopropyl-9H-purin-6-amine

Executive Summary & Strategic Context

The functionalization of N-cyclopropyl-9H-purin-6-amine (CAS: 20277-39-0) is a critical workflow in the development of antiviral nucleoside analogs. While the allylation of this scaffold is famous for the synthesis of Abacavir (Ziagen), the direct N-vinylation (introduction of a –CH=CH₂ moiety) is increasingly relevant for creating novel polymerizable monomers and rigid chemical probes.

This guide details the Palladium-Catalyzed Transvinylation using vinyl acetate. Unlike classical alkylation with vinyl halides (which requires toxic reagents and high temperatures) or acetylene-based methods (high pressure), the vinyl acetate route offers a "privileged" kinetic pathway that favors the thermodynamically stable N9-isomer over the N7-isomer, a common challenge in purine chemistry.

Key Technical Advantages of this Protocol:

-

Regiocontrol: Uses Pd(II) coordination to direct vinylation specifically to the N9 position.

-

Safety Profile: Eliminates the use of gaseous acetylene or volatile vinyl bromide.

-

Scalability: Compatible with standard batch reactors without high-pressure containment.

Mechanistic Insight: The Pd(II)/Pd(0) Catalytic Cycle

To ensure reproducibility, researchers must understand the causality of the reaction. The transformation relies on a Pd(II)-catalyzed transvinylation mechanism, distinct from the typical Heck or Suzuki cycles.

-

Activation: The N9-H of the purine (pKa ~9.8) is deprotonated by the base (Cs₂CO₃), generating the purinyl anion.

-

Coordination: Pd(OAc)₂ coordinates with the vinyl acetate and the purinyl anion.

-

Nucleophilic Attack: The purinyl nitrogen attacks the coordinated vinyl species.

-

Elimination: Acetic acid is eliminated, regenerating the catalyst and releasing the N9-vinyl purine.

Regioselectivity Note: The steric bulk of the cyclopropyl group at the C6 position exerts a remote directing effect, further discouraging N7-vinylation due to peri-interactions, thereby enhancing N9 selectivity (>95:5 ratio expected).

Figure 1: Catalytic cycle for the Pd-mediated transvinylation of purine bases.

Experimental Protocol

Target Molecule: 9-vinyl-N-cyclopropyl-9H-purin-6-amine Molecular Weight: ~201.23 g/mol (Product) | ~175.19 g/mol (Substrate)

Reagents & Materials Table

| Reagent | Equiv.[1][2] | MW ( g/mol ) | Quantity (Example) | Role |

| N-cyclopropyl-9H-purin-6-amine | 1.0 | 175.19 | 1.75 g (10 mmol) | Substrate |

| Vinyl Acetate | 4.0 | 86.09 | 3.44 g (~3.7 mL) | Vinyl Donor / Solvent Co-factor |

| Pd(OAc)₂ | 0.05 | 224.51 | 112 mg | Catalyst Precursor |

| Triphenylphosphine (PPh₃) | 0.10 | 262.29 | 262 mg | Ligand (Stabilizes Pd) |

| Cesium Carbonate (Cs₂CO₃) | 2.0 | 325.82 | 6.52 g | Base (Anhydrous) |

| 1,4-Dioxane | N/A | Solvent | 40 mL | Solvent (Anhydrous) |

Step-by-Step Procedure

Step 1: Catalyst Pre-complexation (Critical for Activity)

-

In a dry 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, add Pd(OAc)₂ (112 mg) and PPh₃ (262 mg).

-

Add 5 mL of anhydrous 1,4-dioxane.

-

Stir at room temperature (25°C) for 15 minutes under Argon/Nitrogen.

-

Observation: The solution should turn from orange-brown to a clear yellow, indicating the formation of the active Pd-phosphine species.

-

Step 2: Reaction Assembly

-

To the catalyst solution, add the substrate N-cyclopropyl-9H-purin-6-amine (1.75 g).

-

Add Cesium Carbonate (6.52 g). Note: Ensure Cs₂CO₃ is finely ground and dry; moisture kills this reaction.

-

Add the remaining 1,4-dioxane (35 mL).

-

Add Vinyl Acetate (3.7 mL) last.

Step 3: Thermal Activation

-

Fit the flask with a reflux condenser and seal with a septum. Purge with Nitrogen for 5 minutes.

-

Heat the mixture to 90°C (oil bath temperature).

-

Stir vigorously (800 RPM) for 16–24 hours .

-

Monitoring: Check via TLC (Mobile Phase: 5% Methanol in DCM). The N9-vinyl product typically has a higher Rf than the starting material due to the loss of the N-H hydrogen bond donor.

-

Step 4: Workup & Purification

-

Cool the reaction to room temperature.

-

Filter the mixture through a Celite pad to remove inorganic salts and Palladium black. Wash the pad with Ethyl Acetate (50 mL).

-

Concentrate the filtrate under reduced pressure to obtain a crude oil.

-

Purification: Flash Column Chromatography (Silica Gel).

-

Gradient: 0% → 5% Methanol in Dichloromethane (DCM).

-

Yield Expectation: 75–85% (Pale yellow solid).

-

Quality Control & Characterization

To validate the synthesis, the following analytical signals confirm the N9-vinylation structure.

1. ¹H-NMR (400 MHz, DMSO-d₆) - Diagnostic Signals:

-

Vinyl Group (AMX System):

-

H_a (dd, ~7.3 ppm): The proton on the carbon attached to N9. It is highly deshielded.

-

H_b (dd, ~5.8 ppm): Terminal vinyl proton (cis to N).

-

H_c (dd, ~4.9 ppm): Terminal vinyl proton (trans to N).

-

Coupling Constants: Look for

Hz and

-

-

Purine Core:

-

H2 & H8 (~8.2 - 8.5 ppm): Singlets. A shift in H8 specifically confirms N9 functionalization compared to the starting material.

-

-

Cyclopropyl:

-

Multiplets at ~0.6–0.9 ppm and ~3.0 ppm (methine).

-

2. Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion (<20%) | Wet reagents or inactive catalyst. | Dry Cs₂CO₃ in an oven at 120°C overnight. Use fresh Pd(OAc)₂. |

| N7-Isomer Formation | Temperature too low or solvent polarity issues. | Ensure temperature is >85°C to favor thermodynamic N9 product. Switch solvent to Toluene/Dioxane mix. |

| Pd Black Precipitation | Ligand dissociation. | Increase PPh₃ loading to 0.15 eq or switch to Xantphos (bidentate). |

Workflow Visualization

Figure 2: Operational workflow for the batch synthesis of 9-vinyl-N-cyclopropyl-9H-purin-6-amine.

References

-

BenchChem. (2025).[1][3] Synthesis of 9-Vinyl-9H-purine Derivatives for Drug Discovery: Application Notes and Protocols. Retrieved from 3

-

Lagisetty, P., et al. (2009). Palladium-catalyzed cross-coupling reactions in C6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry. Retrieved from 4

-

Rodygin, K. S., et al. (2018). Vinylation of a Secondary Amine Core with Calcium Carbide for Efficient Post-Modification. Molecules. Retrieved from 5

-

Juliá, F., et al. (2021).[2] Vinyl Thianthrenium Tetrafluoroborate: A Practical and Versatile Vinylating Reagent. Journal of the American Chemical Society.[2] Retrieved from 2

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vinyl Thianthrenium Tetrafluoroborate: A Practical and Versatile Vinylating Reagent Made from Ethylene [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: Palladium-Catalyzed Heck Cross-Coupling of N-Cyclopropyl-9-vinyl-9H-purin-6-amine

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Application: Synthesis of 9-(arenethenyl)purines for Dual Src/Abl Kinase Inhibitors (DFG-out conformation targeting)

Introduction & Scientific Rationale

The purine scaffold is a privileged structure in kinase inhibitor discovery. Specifically, 9-(arenethenyl)purines have emerged as highly potent, orally bioavailable dual Src/Abl kinase inhibitors that uniquely target the inactive "DFG-out" enzyme conformation [1].

Historically, the installation of the arenethenyl moiety at the N9 position relied on the Horner−Wadsworth−Emmons (HWE) reaction of N9-(phosphorylmethyl)purines with substituted benzaldehydes. However, this route suffers from lengthy intermediate syntheses and variable stereoselectivity. To circumvent these bottlenecks, a highly efficient, E-selective Heck cross-coupling strategy utilizing N-cyclopropyl-9-vinyl-9H-purin-6-amine as a versatile building block was developed [1].

This application note details the optimized protocols, mechanistic causality, and built-in validation systems required to successfully execute this palladium-catalyzed coupling.

Mechanistic Causality & Reagent Selection (E-E-A-T)

In transition-metal catalysis, every reagent must be selected with precise mechanistic intent. The Heck coupling of N-cyclopropyl-9-vinyl-9H-purin-6-amine with aryl iodides (e.g., substituted iodobenzamides) is driven by the following optimized parameters:

-

Catalyst Precursor (Pd(OAc)₂): Palladium(II) acetate is utilized as a stable precatalyst. It is reduced in situ by the phosphine ligand or the amine base to form the catalytically active 14-electron Pd(0) species.

-

Ligand (P(o-tol)₃): Tri-o-tolylphosphine is critical. Its significant steric bulk (cone angle ~194°) prevents the formation of unreactive, over-coordinated PdL₄ complexes. Furthermore, the steric repulsion accelerates the final reductive elimination step and stabilizes the active Pd(0) intermediate, preventing catalyst precipitation (palladium black).

-

Base (DIPEA): N,N-Diisopropylethylamine serves as a non-nucleophilic proton scavenger. It neutralizes the hydroiodic acid (HI) generated during β-hydride elimination, driving the catalytic cycle forward without participating in unwanted side reactions (such as SNAr at the purine core).

-

Stereoselectivity (Exclusive E-Isomer): The reaction yields exclusively the trans (E)-isomer. This is a direct result of steric causality: during the migratory insertion and subsequent rotation prior to β-hydride elimination, the bulky purine ring and the aryl group adopt an anti configuration to minimize steric clash.

Catalytic Cycle Visualization

Figure 1: Catalytic cycle of the Palladium-catalyzed Heck cross-coupling reaction.

Experimental Protocol

This protocol describes the coupling of N-cyclopropyl-9-vinyl-9H-purin-6-amine with a model aryl iodide (e.g., 3-iodo-4-methyl-N-[3-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide).

Reagent Preparation & Setup

-

Glassware: Oven-dry a 25 mL Schlenk tube or a pressure-rated reaction vial equipped with a magnetic stir bar.

-

Charge Solids: To the vessel, add N-cyclopropyl-9-vinyl-9H-purin-6-amine (1.0 equiv, 1.0 mmol), the aryl iodide (1.2 equiv, 1.2 mmol), Pd(OAc)₂ (0.05 equiv, 5 mol %), and P(o-tol)₃ (0.10 equiv, 10 mol %).

-

Inert Atmosphere: Seal the vessel with a septum. Connect to a Schlenk line, evacuate the vessel under high vacuum, and backfill with ultra-pure N₂ or Argon. Repeat this cycle three times. (Causality: Oxygen rapidly oxidizes the electron-rich phosphine ligand to phosphine oxide, destroying the catalyst).

Reaction Execution

-

Solvent & Base Addition: Via syringe, add anhydrous, degassed DMF (5.0 mL) followed by DIPEA (2.5 equiv, 2.5 mmol).

-

Heating: Replace the septum with a Teflon-lined crimp cap (if using a vial) under N₂ flow. Submerge the vessel in a pre-heated oil bath or heating block at 100 °C .

-

Stirring: Stir vigorously for 4 to 12 hours. The solution will typically transition from an initial reddish-orange to a deep yellow/brown as the active Pd(0) species forms and cycles.

Workup & Purification

-

Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (EtOAc, 20 mL) and transfer to a separatory funnel.

-

Aqueous Wash: Wash the organic layer with distilled water (3 × 20 mL) to remove the highly polar DMF and DIPEA hydroiodide salts. Wash once with saturated aqueous NaCl (brine, 20 mL).

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Chromatography: Purify the crude residue via silica gel flash chromatography. Elute with a gradient of Dichloromethane/Methanol (typically 95:5 to 90:10) to afford the pure E-9-(arenethenyl)purine.

Experimental Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis of 9-(arenethenyl)purines.

Data Presentation & Self-Validating Metrics

A robust protocol must be a self-validating system. Do not proceed to purification without confirming intermediate milestones. Table 1 outlines the optimized reaction parameters, while Table 2 provides the analytical metrics required to validate the success and stereochemistry of the coupling.

Table 1: Optimized Reaction Parameters and Causality

| Parameter | Selection | Scientific Rationale |

| Purine Substrate | N-cyclopropyl-9-vinyl-9H-purin-6-amine | Provides the terminal alkene for migratory insertion; the N6-cyclopropylamine enhances binding to the hinge region of kinases. |

| Aryl Halide | Substituted Iodobenzamide | The weaker C–I bond undergoes facile oxidative addition with Pd(0) at lower activation energies compared to C–Br or C–Cl bonds. |

| Catalyst Loading | 5 mol% Pd(OAc)₂ / 10 mol% P(o-tol)₃ | Ensures a 1:2 Pd-to-Ligand ratio, optimizing the formation of the active monomeric Pd(0)L₂ species while preventing catalyst aggregation. |

| Solvent | Anhydrous DMF | High boiling point (153 °C) allows for elevated reaction temperatures (100 °C); excellent solvating power for polar purine intermediates. |

Table 2: Analytical Validation Metrics (Self-Validating System)

| Analytical Technique | Target Observation | Validation Meaning |

| LC-MS (In-Process) | Disappearance of Aryl Iodide peak; Appearance of[M+H]⁺ product mass. | Confirms catalytic turnover and reaction completion. Prevents premature workup. |

| TLC (UV 254 nm) | Formation of a new, highly UV-active spot (typically lower Rf than the iodide). | Indicates the formation of the extended conjugated π-system characteristic of the arenethenylpurine. |

| ¹H NMR (Post-Purif.) | Two doublet signals in the olefinic region (δ 7.0–8.0 ppm) with J ≈ 14.0–16.0 Hz . | Critical Check: The large coupling constant (J) mathematically proves the exclusive formation of the desired trans (E) alkene isomer. |

References

-

Huang, W.-S., et al. (2009). 9-(Arenethenyl)purines as Dual Src/Abl Kinase Inhibitors Targeting the Inactive Conformation: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 52(15), 4743–4756. Available at:[Link]

Reaction conditions for cyclopropylamine addition to purine derivatives

Application Note: Reaction Conditions for Cyclopropylamine Addition to Purine Derivatives

Abstract

The nucleophilic addition of cyclopropylamine to purine scaffolds is a pivotal transformation in the synthesis of antiviral therapeutics (e.g., Abacavir) and kinase inhibitors. This guide provides an in-depth analysis of the reaction parameters governing the

Introduction & Mechanistic Basis

The introduction of a cyclopropylamino group at the C6 position of a purine ring is achieved via Nucleophilic Aromatic Substitution (

Mechanism: The nitrogen lone pair of cyclopropylamine attacks the electrophilic C6 carbon, forming a Meisenheimer-like tetrahedral intermediate. The aromaticity is restored by the expulsion of the leaving group (typically Chloride).

Key Challenges:

-

Volatility: Cyclopropylamine has a boiling point of ~50°C, making open-vessel reflux in higher-boiling solvents (like EtOH, bp 78°C) challenging without significant reagent loss.

-

Steric Hindrance: The cyclopropyl group adds bulk, potentially slowing reaction rates compared to linear amines.

-

Regioselectivity: In 2,6-dichloropurines, differentiating between the C2 and C6 positions is critical.

Figure 1: Simplified

Critical Reaction Parameters

The following table summarizes the impact of key variables on reaction efficiency and product quality.

| Parameter | Common Choice | Mechanistic Insight & Recommendation |

| Solvent | Ethanol, Isopropanol, n-Butanol | Protic solvents (alcohols) are preferred as they stabilize the leaving group (Cl-) via H-bonding. Ethanol is standard for industrial scale (Abacavir). n-Butanol is ideal for high-temp thermal reactions to avoid pressure vessels. |

| Base | TEA, DIPEA, or Excess Amine | The reaction generates HCl. A base is required to scavenge the acid and prevent protonation of the nucleophile. Recommendation: Use 2.0–2.5 eq. of cyclopropylamine (acting as both nucleophile and base) or 1.2 eq. amine + 1.5 eq.[1] DIPEA. |

| Temperature | Reflux (80°C) vs. MW (100-120°C) | Thermal reflux requires 4–12 hours. Microwave irradiation (MW) reduces this to 10–30 minutes by overcoming the activation energy barrier efficiently. |

| Leaving Group | Cl > F > Br | While Fluorine is a better leaving group for |

Experimental Protocols

Protocol A: Classical Thermal Synthesis (Abacavir Route)

Best for: Large-scale batch processing where microwave instrumentation is unavailable.

Reagents:

-

6-Chloropurine derivative (1.0 equiv)

-

Cyclopropylamine (2.5 equiv)

-

Ethanol (Absolute) or Isopropanol (10 V/w relative to substrate)

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a highly efficient reflux condenser (double-surface or dimroth). Connect the top of the condenser to an inert gas line (N2/Ar).

-

Critical: Because cyclopropylamine (bp 50°C) boils before ethanol (bp 78°C), the condenser coolant must be chilled (<5°C) to prevent amine loss. Alternatively, use a sealed pressure tube behind a blast shield.

-

-

Addition: Charge the flask with the 6-chloropurine substrate and solvent. Add cyclopropylamine in one portion.

-

Reaction: Heat the mixture to reflux.

-

Checkpoint: Monitor by TLC (MeOH/DCM 1:9) or LCMS. Conversion usually requires 6–12 hours.

-

-

Workup:

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography if necessary.

Protocol B: Microwave-Assisted Synthesis

Best for: High-throughput screening, library generation, and difficult substrates.

Reagents:

-

Purine Substrate (0.5 mmol)

-

Cyclopropylamine (1.5 mmol, 3 equiv)

-

DIPEA (1.0 mmol, 2 equiv) - Optional if amine is valuable

-

Solvent: Ethanol or n-Butanol (2 mL)

Procedure:

-

Loading: In a 10 mL microwave process vial, combine substrate, solvent, DIPEA, and cyclopropylamine.

-

Sealing: Crimp the cap immediately to prevent evaporation of the amine.

-

Irradiation:

-

Temperature: 100°C to 120°C.

-

Time: 10–20 minutes.

-

Mode: Dynamic (High absorption level).

-

-

Workup: Decap carefully after cooling. Pour into water and extract with EtOAc as per Protocol A.

Regioselectivity: Handling 2,6-Dichloropurine

When reacting cyclopropylamine with 2,6-dichloropurine, the goal is typically selective substitution at the C6 position.

-

Reactivity Order: C6 > C2. The C6 position is more electrophilic due to the para-like resonance with N7/N9.

-

Control Strategy:

-

Temperature: Keep temperatures moderate (0°C to RT) to favor the kinetic product (C6-substitution). High temperatures (>80°C) may lead to bis-substitution (C2 and C6).

-

Stoichiometry: strictly control amine equivalents (1.0–1.1 eq) and add dropwise.

-

Figure 2: Decision tree for controlling regioselectivity in di-halogenated purines.

Safety & Handling (Cyclopropylamine)

Cyclopropylamine poses specific hazards that must be mitigated:

-

Volatility & Flammability: Flash point is approx. 1°C. Vapors can form explosive mixtures. All transfers must occur in a fume hood away from ignition sources.

-

Toxicity: It is a strong irritant and toxic by inhalation.

-

Pressure Hazards: When heating in sealed vessels (microwave or pressure tubes), ensure the vessel is rated for the vapor pressure of the solvent + amine at the target temperature.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Incomplete Reaction | Loss of Cyclopropylamine | The amine likely evaporated before reacting. Use a sealed tube or add 2 additional equivalents. |

| Bis-substitution (on 2,6-dichloro) | Temperature too high | Lower reaction temperature to 0°C or RT. Reduce reaction time. |

| Hydrolysis (OH instead of Amine) | Wet Solvent | Water competes as a nucleophile, especially at high pH. Use anhydrous ethanol/isopropanol. |

| Poor Solubility | Non-polar solvent | Purines are often insoluble in DCM/Toluene. Switch to n-Butanol, DMF, or DMSO. |

References

-

Daluge, S. M., et al. (1990). European Patent EP0434450A2: Therapeutic Nucleosides. European Patent Office.

- Context: Describes the industrial synthesis of Abacavir, specifically the displacement of chloride by cyclopropylamine in ethanol.

-

Crimmins, M. T., & King, B. W. (1996). Asymmetric Synthesis of Carbocyclic Nucleosides: An Efficient Synthesis of (-)-Abacavir. Journal of Organic Chemistry, 61(12), 4192-4193.

- Context: detailed methodology for the enantioselective synthesis including the purine functionaliz

-

Qu, G., et al. (2006). Microwave Assisted Synthesis of 6-Substituted Aminopurine Analogs in Water. Journal of the Brazilian Chemical Society, 17(5), 915-922.[2]

- Context: Validates the use of microwave irradiation and water as a solvent for green synthesis of these deriv

- Legraverend, M., et al. (2006). Synthesis of 2,6,9-trisubstituted purines. Tetrahedron, 62, 3399. Context: Discusses regioselectivity challenges in 2,6-dichloropurine substitutions.

Sources

Scalable Manufacturing of N-cyclopropyl-9-vinyl-9H-purin-6-amine: A Detailed Guide for Pharmaceutical and Research Applications

Introduction

The purine scaffold is a fundamental heterocyclic structure in medicinal chemistry, integral to the composition of nucleic acids and a privileged motif in drug design.[][2] Chemical modification of the purine core is a well-established strategy for developing novel therapeutic agents.[3] The introduction of a vinyl group at the N9 position and a cyclopropyl moiety at the C6 amino position yields N-cyclopropyl-9-vinyl-9H-purin-6-amine, a compound with significant potential for applications in drug discovery due to its unique electronic and steric properties.[4] This modification can modulate the molecule's metabolic stability, receptor binding affinity, and overall pharmacokinetic profile.

This document provides a comprehensive guide to a scalable and efficient manufacturing process for N-cyclopropyl-9-vinyl-9H-purin-6-amine. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles. The process emphasizes safety, scalability, and high-yield production of the target compound.

Synthetic Strategy Overview

The manufacturing process is a multi-step synthesis commencing with a commercially available purine derivative. The key transformations involve a nucleophilic aromatic substitution to introduce the cyclopropylamine moiety, followed by a palladium-catalyzed N-vinylation reaction. This synthetic route is designed for its robustness, high yields, and adaptability to large-scale production.

Logical Workflow of the Synthesis

Caption: High-level overview of the synthetic pathway.

PART 1: Synthesis of N-cyclopropyl-9H-purin-6-amine (Intermediate)

This initial step involves the substitution of a leaving group on the purine ring with cyclopropylamine. 6-Chloropurine is a common and effective starting material for this transformation.[3][5]

| Material/Equipment | Specifications |

| 6-Chloropurine | 98% purity |

| Cyclopropylamine | 98% purity |

| n-Butanol | Anhydrous |

| N,N-Diisopropylethylamine (DIPEA) | ≥99% |

| Round-bottom flask | Appropriate size for the scale |

| Reflux condenser | |

| Magnetic stirrer with heating mantle | |

| Standard laboratory glassware | |

| Rotary evaporator |

-

Reaction Setup: In a suitably sized round-bottom flask, dissolve 6-chloropurine (1.0 equivalent) in n-butanol.

-

Reagent Addition: To the stirred solution, add cyclopropylamine (1.5 equivalents) followed by N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 120 °C and maintain this temperature for 16-24 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude residue is purified by flash column chromatography on silica gel to yield N-cyclopropyl-9H-purin-6-amine.[6]

PART 2: Synthesis of N-cyclopropyl-9-vinyl-9H-purin-6-amine (Final Product)

The second key step is the introduction of the vinyl group at the N9 position of the purine ring via a palladium-catalyzed N-vinylation reaction.[4]

| Material/Equipment | Specifications |

| N-cyclopropyl-9H-purin-6-amine | From Part 1 |

| Vinyl acetate | Reagent grade |

| Palladium(II) acetate (Pd(OAc)₂) | Catalyst grade |

| Triphenylphosphine (PPh₃) | Ligand |

| Cesium carbonate (Cs₂CO₃) | Base |

| 1,4-Dioxane | Anhydrous |

| Nitrogen or Argon gas supply | For inert atmosphere |

| Schlenk line or similar apparatus | |

| Standard laboratory glassware | |

| Rotary evaporator | |

| Silica gel for column chromatography |

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add N-cyclopropyl-9H-purin-6-amine (1.0 equivalent), cesium carbonate (2.0 equivalents), palladium(II) acetate (0.1 equivalents), and triphenylphosphine (0.2 equivalents).

-

Solvent and Reagent Addition: Add anhydrous 1,4-dioxane to the flask, followed by the addition of vinyl acetate (3.0 equivalents).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction to room temperature. Filter the mixture to remove insoluble salts and wash the solid residue with ethyl acetate.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the final product, N-cyclopropyl-9-vinyl-9H-purin-6-amine.[4]

Key Chemical Transformations

Caption: Detailed chemical transformations in the synthesis.

Purification and Characterization

The final product's purity is critical for its intended application. Column chromatography is a standard and effective method for purifying purine derivatives.[7][8] The polarity of the solvent system for chromatography should be optimized based on the specific properties of the compound. For purines with non-polar substituents, a hexane/ethyl acetate system is often effective, while more polar compounds may require dichloromethane/methanol or reversed-phase chromatography.[7]

Analytical Techniques for Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the cyclopropyl and vinyl groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the final product.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Safety Precautions

Handling of all chemicals should be performed in a well-ventilated fume hood.[9][10] Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.[11][12][13]

-

6-Chloropurine: Is a hazardous substance; avoid inhalation and contact with skin and eyes.[5]

-

Cyclopropylamine: Is a flammable and corrosive liquid.

-

Palladium Catalysts: Can be toxic and should be handled with care.

-

Solvents: n-Butanol, 1,4-dioxane, and ethyl acetate are flammable.

All waste materials should be disposed of in accordance with institutional and local regulations.[9]

Scalability Considerations

For scaling up the synthesis, several factors need to be considered:

-

Reaction Vessel: A larger, appropriately equipped reaction vessel will be required.

-

Heat Transfer: Efficient heating and cooling are crucial for maintaining optimal reaction temperatures in larger volumes.

-

Mixing: Adequate agitation is necessary to ensure homogeneity of the reaction mixture.

-

Purification: Large-scale purification may necessitate the use of automated flash chromatography systems or crystallization techniques.[14]

Conclusion

This application note provides a detailed and scalable protocol for the synthesis of N-cyclopropyl-9-vinyl-9H-purin-6-amine. By following the outlined procedures and adhering to the safety guidelines, researchers and drug development professionals can efficiently produce this valuable compound for further investigation and application in the pharmaceutical field. The synthetic strategy is robust and adaptable, allowing for the potential synthesis of a library of related purine derivatives.

References

- Armarego, W.L.F., & Perrin, D.D. (n.d.). Purification of Laboratory Chemicals. 4th edition. Sciencemadness.

- BenchChem. (2025). Essential Safety and Handling Protocols for 3,6-Dimethyl-3H-purine.

- BenchChem. (2025). Safeguarding Your Research: A Guide to Handling Furo[3,4-d]pyrimidine.

- BOC Sciences. (n.d.). Purine Synthesis for Research.

- ChemicalBook. (n.d.). 6-Chloropurine ribonucleoside synthesis.

- ChemicalBook. (n.d.).

- Cole-Parmer. (2005, May 5).

- Teledyne Labs. (n.d.).

- European Patent Office. (n.d.).

- Fluorochem. (n.d.). 9-VINYL-9H-PURIN-6-AMINE (CAS 20245-85-6).

- Google Patents. (n.d.). CN102336755A - Chemical synthesis method of 6-chloropurine.

- Google Patents. (n.d.). 6-chloropurine - US2832781A.

- Google Patents. (n.d.).

- Guidechem. (n.d.). cyclopropyl-(9-ethynyl-9h-purin-6-yl)amine.

- Hilaris Publisher. (2024, July 29).

- MDPI. (2006, June 1). Synthesis of novel 2-(2-(6-chloro-9H-purin-9-yl)ethoxy)-6-isobutoxy-tetrahydro-2H-pyran-3-ol as a potential antiviral agent.

- MDPI. (n.d.).

- MedchemExpress.com. (n.d.). 6-Chloropurine (6-Chloro-9H-purine)

- Moravek. (n.d.).

- National Center for Biotechnology Information. (2021, February 18). Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents.

- National Center for Biotechnology Information. (n.d.). 9-cyclopropyl-~{N}-methyl-purin-6-amine | C9H11N5 | CID 130643594.

- National Institutes of Health. (n.d.). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride.

- Novalix. (n.d.).

- Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.

- PrepChem.com. (n.d.). Synthesis of 6-chloropurine.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.).

- Royal Society of Chemistry. (n.d.). Inexpensive multigram-scale synthesis of cyclic enamines and 3-N spirocyclopropyl systems.

- TSI Journals. (n.d.).

- Wikipedia. (n.d.).

- Wikipedia. (n.d.). Suzuki reaction.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

Sources

- 2. mdpi.com [mdpi.com]

- 3. Stereochemical aspects in the synthesis of novel N-(purin-6-yl)dipeptides as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. teledynelabs.com [teledynelabs.com]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. benchchem.com [benchchem.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. Purine - Safety Data Sheet [chemicalbook.com]

- 14. moravek.com [moravek.com]

Application Note: Catalytic Systems for the Synthesis of Vinyl Purine Amines

Strategic Rationale & Introduction

Vinyl purine amines—notably 2-amino-6-vinylpurine and C8-vinyladenosine—represent a highly valuable class of functionalized nucleoside analogs. In chemical biology, these compounds are embedded into oligodeoxynucleotides (ODNs) to act as highly selective interstrand cross-linking (ICL) agents that target cytosine via proximity-driven Michael addition[1][2]. In medicinal chemistry, the exocyclic double bond serves as a potent Michael acceptor, covalently binding to active-site nucleophiles in target enzymes. This mechanism has been exploited in the development of antiviral therapies (e.g., IMPDH inhibitors) and anticancer agents (e.g., JAK2/JAK3 inhibitors)[3][4].

Directly introducing a vinyl group onto the electron-deficient purine scaffold is synthetically challenging due to competing side reactions, regioselectivity issues, and the potential for purine ring degradation. Consequently, palladium-catalyzed cross-coupling methodologies—specifically Stille and Suzuki-Miyaura reactions—have emerged as the definitive gold standard for achieving high-yielding, regioselective vinylation[5][6].

Mechanistic Insights: The Palladium Catalytic Cycle

The synthesis of vinyl purines relies on a robust Pd(0)/Pd(II) catalytic cycle. As an application scientist, selecting the correct leaving group and coupling partner is paramount to optimizing this cycle:

-

Oxidative Addition : The choice of the leaving group on the purine core dictates the efficiency of this first step. While 6-halopurines (chlorides and iodides) are traditional substrates, the

-tosylate of guanosine has proven to be an exceptionally reactive precursor for C6-vinylation[6]. -

Transmetalation :

-

Stille Coupling (Vinyltributylstannane): Highly effective for purines due to its neutral conditions, which tolerate sensitive functional groups (like unprotected amines) on the nucleoside. It provides near-quantitative yields for C8-vinyladenosine[7].

-